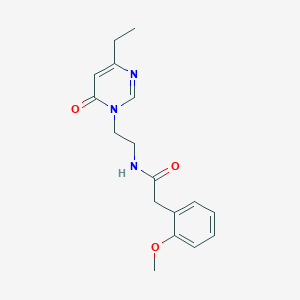

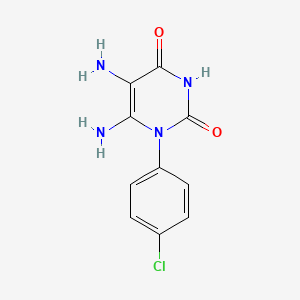

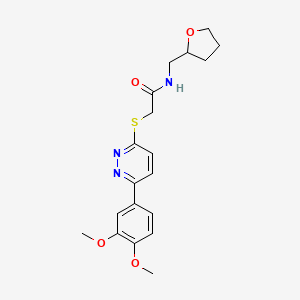

2-Methoxy-6-nitro-4-phenylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-6-nitro-4-phenylquinazoline (MNQ) is a chemical compound that has gained attention in various fields of research and industry due to its promising biological properties and potential applications. It is a derivative of quinazoline, a noteworthy chemical for the synthesis of diverse molecules of physiological significance and pharmacological utilization .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Methoxy-6-nitro-4-phenylquinazoline and its derivatives have been studied for their potential as corrosion inhibitors. For instance, certain Quinazoline Schiff base compounds have shown significant inhibitory effects on the corrosion of mild steel in acidic environments, acting as mixed-type inhibitors and adhering to the metal surface via adsorption. This characteristic suggests potential applications in protecting metal infrastructure and machinery in industrial settings (Khan et al., 2017).

Microbial Interaction and Degradation

Studies have also revealed the interaction of similar compounds with microbial life. For instance, Pantoea ananatis, a microbe, converts certain compounds to derivatives like 6-Methoxy-4-nitro-benzoxazolin-2(3H)-one (NMBOA), indicating a pathway for the degradation of these compounds in nature. This process involves nitration and could play a role in understanding microbial behavior and the impact of microbiomes when exposed to similar compounds (Schulz et al., 2018).

Synthetic Pathways and Chemical Analysis

The synthesis and characterization of compounds structurally related to this compound have been a significant area of research. For example, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, has been documented. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Dyablo et al., 2015).

Pharmaceutical Potential

While excluding direct information on drug use, dosage, and side effects as per the requirements, it's worth noting that structurally similar compounds have been explored for their potential in pharmaceutical applications. For instance, research into compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one indicates their potential as tubulin-binding tumor-vascular disrupting agents, targeting blood vessels in tumors (Cui et al., 2017).

Material Science

Compounds related to this compound have also been studied for their applications in material science. For instance, the incorporation of methoxy groups in certain iridium complexes based on the quinazoline structure has led to the realization of pure red phosphorescence, indicating potential uses in display technology and optoelectronic devices (Tian et al., 2021).

Safety and Hazards

While the specific safety data for 2-Methoxy-6-nitro-4-phenylquinazoline is not available, similar compounds such as 4-Methoxy-2-nitroaniline are considered hazardous. They are fatal if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Quinazoline and quinazolinone derivatives, to which 2-methoxy-6-nitro-4-phenylquinazoline belongs, have been reported to interact with a wide range of biological targets due to their diverse biopharmaceutical activities .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Quinazoline derivatives are known to affect a broad range of biochemical pathways, leading to their diverse physiological and pharmacological effects .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .

Biochemische Analyse

Biochemical Properties

. The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .

Cellular Effects

The cellular effects of 2-Methoxy-6-nitro-4-phenylquinazoline are currently unknown. Quinazoline derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Quinazoline derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-methoxy-6-nitro-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-21-15-16-13-8-7-11(18(19)20)9-12(13)14(17-15)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKHOAMRBAMZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2595997.png)

![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596007.png)

![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2596011.png)

![2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2596014.png)